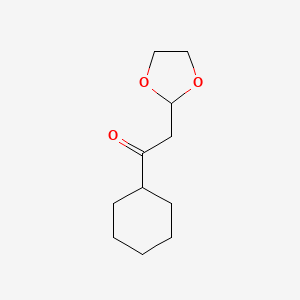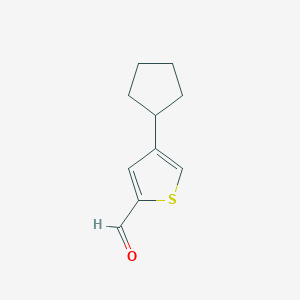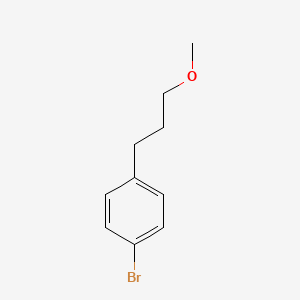
3-(2-Ethylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(2-Ethylphenyl)-2-methyl-1-propene, also known as 3-EPMP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless liquid with a boiling point of 193°C and a melting point of -73°C. 3-EPMP is composed of a propene group, two ethylphenyl groups, and a methyl group. It is a highly reactive compound, and its reactivity is due to the presence of the ethylphenyl groups. 3-EPMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
Copolymerization and Polymerization Processes :
- Studies have demonstrated the use of similar compounds in the copolymerization of propene with ethene, focusing on the effects of catalyst substitution, activation, and process conditions (Voegelé, Troll, & Rieger, 2002).
- The kinetics of ethene and propene polymerization in the presence of various catalysts, such as rac-Me2Si(2-methyl-4-phenyl-1-indenyl)2ZrCl2/methylaluminoxane, have been investigated to understand the specific rates of chain propagation and active site concentrations (Busico, Cipullo, & Esposito, 1999).
- Research into the diastereoselective synthesis of functionally substituted alkene dimers and oligomers, catalyzed by chiral zirconocenes, has explored reactions involving terminal alkenes and propene (Kovyazin, Abdullin, & Parfenova, 2019).
Reaction Kinetics and Mechanisms :
- Investigations into the reaction of propene with hydrogen atoms have provided insights into the kinetics of such reactions and the stable products formed, contributing to a better understanding of reaction mechanisms (Rosado-Reyes, Manion, & Tsang, 2011).
- Studies on the reaction pathway for propene formation in methanol to propene (MTP) processes over catalysts like high silica H-ZSM-5 have been conducted, revealing key insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).
Surface Adsorption and Catalysis :
- Research on the adsorption of alkenes, including propene, on Pt and Pd surfaces has been conducted to understand how substituents affect adsorption and catalytic reactions (Delbecq & Sautet, 1994).
- The electrochemical synthesis of carboxylic acids from alkenes like propene, using various nickel-organic mediators, has been explored, highlighting the potential for CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
Zeolite-Catalyzed Methylation Reactions :
- Kinetic studies of zeolite-catalyzed methylation reactions involving ethene, propene, and butene offer valuable insights for the methanol to hydrocarbons process, providing direct kinetic data that can be compared with experimental data (Van Speybroeck et al., 2011).
Propriétés
IUPAC Name |
1-ethyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-7-5-6-8-12(11)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAXOPVQNBYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenyl)-2-methyl-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)


![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)
![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)

